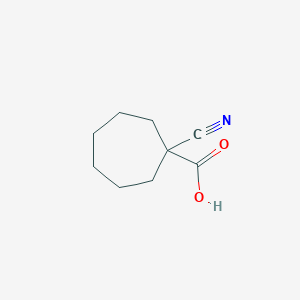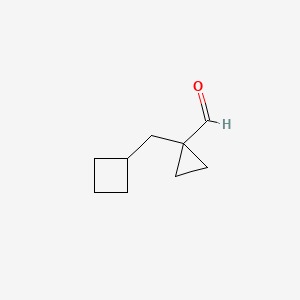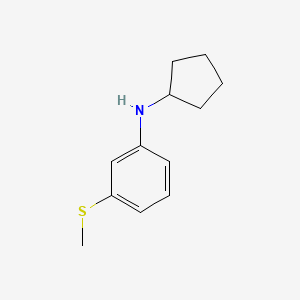
N-cyclopentyl-3-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(methylsulfanyl)aniline typically involves the following steps:
N-alkylation: Cyclopentylamine is reacted with 3-(methylsulfanyl)aniline under basic conditions to form the desired product. A common base used in this reaction is sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale N-alkylation: Using automated reactors to mix cyclopentylamine and 3-(methylsulfanyl)aniline with a suitable base.
Continuous purification: Employing continuous flow systems for purification to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Iron powder, hydrochloric acid (HCl)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
N-cyclopentyl-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their function and structure.
Medicine
This compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism by which N-cyclopentyl-3-(methylsulfanyl)aniline exerts its effects depends on its interaction with molecular targets. These targets may include:
Receptors: Binding to specific receptors on cell surfaces, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopentyl-3-(methylthio)aniline: Similar structure but with a different substituent on the benzene ring.
N-cyclopentyl-4-(methylsulfanyl)aniline: Positional isomer with the methylsulfanyl group at the para position.
N-cyclopentyl-3-(ethylsulfanyl)aniline: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N-cyclopentyl-3-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a cyclopentyl group and a methylsulfanyl group on the aniline ring makes it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-cyclopentyl-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-14-12-8-4-7-11(9-12)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
BWLZMDFCUOBKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


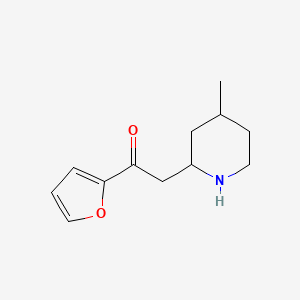
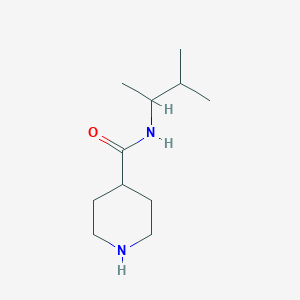
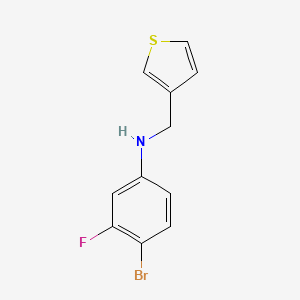

![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
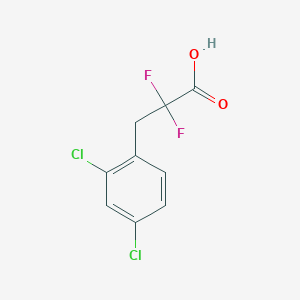
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
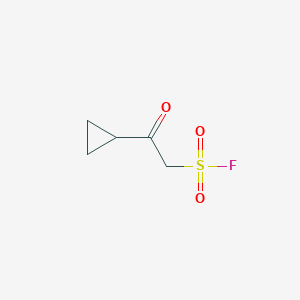
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
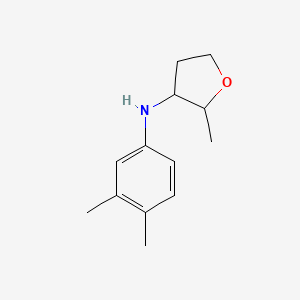
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
